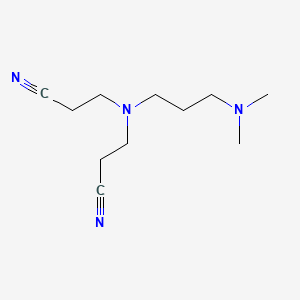

3,3'-((3-(Dimethylamino)propyl)imino)bispropiononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is a chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.3033 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a dimethylamino group and a propiononitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile involves the reaction of 3-(dimethylamino)propylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents to convert the nitrile groups into primary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to target molecules, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3’-Iminobis(N,N-dimethylpropylamine): This compound shares a similar structure but lacks the nitrile groups present in 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile.

N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: Another related compound with a similar backbone but different functional groups.

Uniqueness

3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is unique due to its combination of dimethylamino and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile reagent in chemical reactions .

Biologische Aktivität

3,3'-((3-(Dimethylamino)propyl)imino)bispropiononitrile, also known as bisDMAPA, is a compound with significant biological activity and diverse applications in chemical synthesis. This article explores its biological properties, safety profile, and potential applications based on recent research findings.

- Molecular Formula : C11H20N4

- Molecular Weight : 208.3033 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

Toxicological Profile

The compound exhibits notable toxicity, particularly through dermal and oral routes. It has been classified as harmful if swallowed and can cause burns upon contact with skin or eyes. The following table summarizes the toxicological data:

| Endpoint | Value | Method |

|---|---|---|

| LD50 (oral, rat) | 5.126 mg/kg | Directive 84/449/EEC, B.1 |

| Skin irritation | Causes burns | OECD Test Guideline 404 |

| Eye irritation | Severe irritation | OECD Test Guideline 405 |

| Sensitization potential | Contact allergies | Cell-mediated immune reaction |

The compound may also lead to the formation of potentially carcinogenic N-nitrosamines when reacted with nitrites, raising concerns about long-term exposure effects .

Pharmacological Activity

Research indicates that bisDMAPA can act as an intermediate in the synthesis of various chemical compounds including detergent additives and catalysts for polyurethane production. Its structural properties allow it to participate in reactions that enhance the efficacy of these products .

Study on Skin Sensitization

A study assessed the sensitization potential of bisDMAPA using a guinea pig model. Results showed that repeated exposure led to a significant increase in dermal reactions, indicating a strong sensitization response. The study concluded that bisDMAPA should be handled with care to prevent sensitization in occupational settings .

Genotoxicity Assessment

In vitro tests were conducted to evaluate the genotoxic potential of bisDMAPA using the Ames test and chromosome aberration tests on human lymphocytes. The results indicated no mutagenic effects, suggesting that while the compound is toxic, it does not appear to cause genetic mutations under the tested conditions .

Applications

Given its biological activity and chemical properties, bisDMAPA is utilized in various fields:

- Synthesis of Detergents : Acts as a precursor for surfactants.

- Corrosion Inhibitors : Used in formulations to protect metal surfaces.

- Pharmaceutical Intermediates : Potential for developing new therapeutic agents due to its amine functional groups.

Eigenschaften

CAS-Nummer |

71326-27-7 |

|---|---|

Molekularformel |

C11H20N4 |

Molekulargewicht |

208.30 g/mol |

IUPAC-Name |

3-[2-cyanoethyl-[3-(dimethylamino)propyl]amino]propanenitrile |

InChI |

InChI=1S/C11H20N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-5,8-11H2,1-2H3 |

InChI-Schlüssel |

NFFPZZHDHNNXBK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCN(CCC#N)CCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.